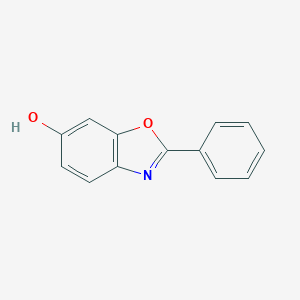

2-Phenyl-1,3-benzoxazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1,3 Benzoxazol 6 Ol and Its Derivatives

Classical and Acid-Catalyzed Cyclocondensation Approaches to Benzoxazoles

The most traditional and widely utilized method for synthesizing the benzoxazole (B165842) scaffold is the cyclocondensation of a 2-aminophenol (B121084) precursor with a suitable carbonyl-containing compound. nih.govrsc.org This approach is valued for its directness and atom economy. The reaction is typically promoted by acid catalysts, which facilitate the key dehydration and cyclization steps.

Condensation Reactions Involving 2-Aminophenol and Aldehydes

The direct condensation of 2-aminophenols with aldehydes is a cornerstone for the synthesis of 2-substituted benzoxazoles. nih.gov This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidative aromatization to yield the final benzoxazole product. rsc.orgresearchgate.net A variety of catalytic systems have been developed to promote this transformation under diverse conditions, ranging from strong acids to heterogeneous catalysts and even metal-free oxidative systems. nih.gov

Different catalysts have been employed to optimize this reaction, enhancing yields and promoting milder conditions. For instance, Brønsted acidic ionic liquids have been used as recyclable, heterogeneous catalysts for the condensation of 2-aminophenol and aldehydes under solvent-free conditions, achieving high yields. nih.govacs.org Similarly, samarium triflate has been shown to be an effective reusable acid catalyst in aqueous media. mdpi.com Greener approaches utilizing magnetic nanoparticles as catalyst supports or employing microwave irradiation have also been developed to shorten reaction times and simplify workup procedures. nih.govmdpi.com

The choice of solvent, temperature, and oxidant can significantly influence the reaction's efficiency. While some methods require high temperatures, others can proceed at room temperature. researchgate.netckthakurcollege.net The versatility of this method allows for the synthesis of a wide array of 2-aryl and 2-alkyl benzoxazoles by simply varying the aldehyde component. nih.gov

| Catalyst | Conditions | Yield of 2-Phenylbenzoxazole (B188899) | Reference |

|---|---|---|---|

| Brønsted acidic ionic liquid gel | 130 °C, 5 h, solvent-free | 98% | nih.govacs.org |

| Ag@Fe₂O₃ core-shell nanoparticles | Room temperature, 10 min, H₂O:EtOH | 97% | ckthakurcollege.net |

| [CholineCl][Oxalic Acid] | Microwave, 100 °C, 10 min | Good to Excellent | mdpi.com |

| Elemental Sulfur (S₈) | DMSO, Na₂S catalyst | Satisfactory Yields | researchgate.net |

Polyphosphoric Acid-Mediated Synthetic Pathways

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids. researchgate.netacs.org PPA serves as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent cyclization under thermal conditions. researchgate.net The mechanism involves the reaction of the carboxylic acid with PPA to form a mixed benzoic-phosphoric anhydride. figshare.com This activated intermediate is more susceptible to nucleophilic attack by the amino group of 2-aminophenol. figshare.com

The initial reaction forms 2-aminophenyl benzoate, which then undergoes acyl migration to generate 2-hydroxybenzanilide. figshare.com The final, acid-catalyzed ring closure of 2-hydroxybenzanilide yields the 2-phenylbenzoxazole. figshare.com The efficiency of the reaction is highly dependent on the P₂O₅ content of the PPA, with higher concentrations generally leading to better yields. figshare.comresearchgate.net This method is robust and has been successfully applied to synthesize a variety of 2-aryl and 2-alkyl substituted benzoxazoles. researchgate.netacs.org Microwave irradiation has also been employed in conjunction with PPA to significantly reduce reaction times. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Strategies

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for synthesizing functionalized benzoxazoles. nitrkl.ac.in These methods often offer milder reaction conditions, broader substrate scope, and the ability to introduce functionality that is incompatible with classical condensation methods. Palladium and copper are the most commonly employed metals in these strategies. nih.govorganic-chemistry.org

Palladium-Catalyzed Arylation of Benzoxazole Scaffolds

Palladium-catalyzed direct C-H arylation represents a highly efficient strategy for the synthesis of 2-arylbenzoxazoles. nih.govresearchgate.net This approach involves the coupling of a pre-formed benzoxazole core with an aryl halide, avoiding the need for pre-functionalization of the benzoxazole at the C2 position. nih.gov The reaction typically proceeds via a deprotonative cross-coupling process (DCCP), where a base deprotonates the weakly acidic C2-H of the benzoxazole, followed by palladium-catalyzed coupling with the aryl halide. nih.gov

Various palladium catalysts and ligand systems have been developed to facilitate this transformation. For example, a system comprising Pd(OAc)₂ with the NiXantphos ligand has been shown to effectively catalyze the direct 2-arylation of benzoxazoles with a wide range of aryl and heteroaryl bromides at room temperature, achieving good to excellent yields (75–99%). nih.gov This method tolerates various functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. nih.gov The benzoxazole moiety itself can also act as an innate directing group to guide C-H arylation at other positions on the molecule's scaffold under palladium catalysis. thieme-connect.com

| Aryl Bromide | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂/NiXantphos, KN(SiMe₃)₂ | THF, Room Temp. | 99% | nih.gov |

| 4-Bromochlorobenzene | Pd(OAc)₂/NiXantphos, KN(SiMe₃)₂ | THF, Room Temp. | 99% | nih.gov |

| 4-Bromobenzonitrile | Pd(OAc)₂/NiXantphos, KN(SiMe₃)₂ | THF, Room Temp. | 81% | nih.gov |

| N-(4-bromophenyl)acetamide | Pd(OAc)₂/NiXantphos, KN(SiMe₃)₂ | THF, Room Temp. | 60% | nih.gov |

Copper-Catalyzed Coupling Reactions in 2-Phenyl-1,3-benzoxazol-6-ol Synthesis

Copper-catalyzed reactions provide a valuable and often more economical alternative to palladium for benzoxazole synthesis. organic-chemistry.org These methods are particularly useful for intramolecular cyclizations to form the oxazole (B20620) ring. A common strategy involves the copper-catalyzed intramolecular C-O cross-coupling of ortho-haloanilides. organic-chemistry.org This approach is versatile, allowing for the synthesis of benzoxazoles from readily available 2-bromoanilines and acyl chlorides in a one-pot domino reaction. organic-chemistry.org

Catalyst systems typically involve a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand like 1,10-phenanthroline. organic-chemistry.org The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with the oxidative addition of the aryl halide to the copper(I) center being the rate-determining step. organic-chemistry.org Copper catalysts have also been employed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and various partners, including alkynones and nitriles, demonstrating the broad utility of copper in constructing this heterocyclic scaffold. nih.govsemanticscholar.org

Mechanistic Aspects of Oxidative Addition, Transmetallation, and Reductive Elimination in Benzoxazole Formation

The mechanisms of transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium and copper, are fundamentally described by a sequence of elementary steps: oxidative addition, transmetalation (in couplings like Suzuki or Negishi), and reductive elimination. acs.orgnih.govresearchgate.net

Oxidative Addition : This is often the initial and rate-limiting step. The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the aryl halide (Ar-X). researchgate.net This process oxidizes the metal (e.g., to Pd(II)) and forms a new organometallic complex containing both the aryl group and the halide. acs.org

Transmetalation : In cross-coupling reactions that involve an organometallic reagent (e.g., organoboron in Suzuki coupling), this step involves the transfer of the organic group from the main-group metal to the transition metal center, displacing the halide. This step is not directly involved in direct C-H arylation but is central to many other cross-coupling variants.

Reductive Elimination : This is the final, product-forming step. The two organic groups bound to the transition metal center couple and are eliminated from the metal's coordination sphere, forming a new carbon-carbon bond. researchgate.net This step reduces the oxidation state of the metal, regenerating the active catalyst and allowing it to re-enter the catalytic cycle. acs.org

In the context of the direct arylation of benzoxazoles, the mechanism is slightly different and often involves a concerted metalation-deprotonation (CMD) or a deprotonative cross-coupling pathway, where the C-H bond is cleaved with the assistance of a base before the reductive elimination step forms the C-C bond. nih.gov For copper-catalyzed intramolecular cyclizations, the process involves oxidative addition of the C-X bond to the copper center, followed by intramolecular C-O bond formation via reductive elimination. organic-chemistry.org

Regioselective Functionalization Techniques for the 6-Hydroxyl Group

Introducing a hydroxyl group at the 6-position of the 2-phenyl-1,3-benzoxazole scaffold requires precise control over the reaction's regioselectivity. Direct hydroxylation can be challenging; therefore, indirect methods involving multi-step sequences are often employed to achieve the desired substitution pattern.

A classic and viable route for introducing a hydroxyl group onto an aromatic ring involves a sequence of nitration, reduction, and conversion of the resulting amino group. This method leverages well-established reactions in organic synthesis to achieve regioselective hydroxylation.

The first step is the electrophilic nitration of the 2-phenylbenzoxazole core. The reaction of 2-phenylbenzoxazole with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group (-NO₂). The directing effects of the fused oxazole ring favor substitution on the benzene (B151609) ring, with nitration occurring predominantly at the C6-position to yield 6-nitro-2-phenylbenzoxazole. globalresearchonline.net The synthesis of 6-nitro-2-phenylbenzoxazole derivatives can also be accomplished by starting with precursors that already contain the nitro group, such as the reaction of 2-amino-5-nitrophenol (B90527) with appropriate reagents. nih.govgoogle.com

The subsequent step involves the reduction of the nitro group to an amino group (-NH₂). This transformation is commonly achieved using reducing agents like tin (Sn) in the presence of concentrated hydrochloric acid (HCl) or through catalytic hydrogenation. quora.comyoutube.com This yields 6-amino-2-phenylbenzoxazole.

The final stage involves converting the amino group into a hydroxyl group (-OH). This is typically accomplished via a diazotization reaction, where the amine is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl to form a diazonium salt. This intermediate is often unstable and is subsequently hydrolyzed by warming the solution, which liberates nitrogen gas and installs the hydroxyl group at the 6-position, yielding the target compound, this compound. quora.com

Table 1: Key Transformations in the Nitration-Reduction-Oxidation Sequence

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-phenylbenzoxazole |

| 2 | Reduction | Sn / HCl | 6-Amino-2-phenylbenzoxazole |

| 3 | Diazotization & Hydrolysis | 1. NaNO₂ / HCl (cold) 2. H₂O (warm) | This compound |

Direct synthesis or functionalization of hydroxy-substituted benzoxazoles can be complicated by the reactivity of the hydroxyl group. Protective group strategies offer a controlled approach to temporarily mask the hydroxyl functionality, allowing for chemical modifications on other parts of the molecule.

A widely used protective group for hydroxyl functions is the methyl group, forming a methoxy (B1213986) ether. This strategy involves synthesizing a 6-methoxy-2-phenylbenzoxazole intermediate, which is stable under various reaction conditions. Once the desired chemical transformations are complete, the methoxy group can be selectively cleaved to reveal the free hydroxyl group.

The demethylation of methoxy-substituted 2-phenylbenzoxazoles is a crucial deprotection step. A common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. This method allows for the efficient conversion of the 6-methoxy derivative to the desired 6-hydroxy product, this compound. mdpi.com

Table 2: Demethylation of Methoxy-Substituted 2-Phenylbenzoxazole

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 6-Methoxy-2-phenylbenzoxazole | Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temp. | This compound |

Protective Group Strategies for Hydroxy-Substituted Benzoxazoles

Sustainable and Green Chemistry Approaches in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of benzoxazole synthesis, green chemistry principles are being applied to reduce waste, minimize the use of hazardous solvents, and utilize energy-efficient and recyclable materials.

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies product purification. Several solvent-free methods have been developed for the synthesis of benzoxazole derivatives.

One such approach involves the condensation of 2-aminophenols with aldehydes under solvent-free conditions, often facilitated by a catalyst. For instance, the reaction can be carried out using a grinding method with a catalyst like potassium-ferrocyanide, which can yield products in very short reaction times with high yields. Another effective method utilizes heterogeneous nanomagnetic catalysts, such as Fe₃O₄@SiO₂-SO₃H, which allow the reaction to proceed efficiently at moderate temperatures without any solvent. globalresearchonline.netresearchgate.net Additionally, Brønsted acidic ionic liquid gels have been employed as catalysts for the solvent-free synthesis of 2-phenylbenzoxazole, achieving high yields at elevated temperatures. nih.govgoogle.com These methods not only enhance sustainability but also often lead to simpler work-up procedures.

Table 3: Examples of Solvent-Free Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5 h | 98% nih.govgoogle.com |

| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol, Aromatic Aldehydes | 50 °C | High globalresearchonline.netresearchgate.net |

| Potassium-Ferrocyanide | 2-Aminophenol, Aromatic Aldehydes | Grinding, Room Temp. | 87–96% |

The use of catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of sustainable synthesis. This approach reduces costs, minimizes waste, and makes industrial processes more economically viable.

Several types of recyclable catalysts have been successfully applied to benzoxazole synthesis.

Magnetically Separable Catalysts : Nanoparticles with a magnetic core, such as Fe₃O₄, coated with a catalytic layer (e.g., silica (B1680970) functionalized with an acid group or supporting another metal), are particularly advantageous. globalresearchonline.netresearchgate.net After the reaction, these catalysts can be easily removed from the reaction mixture using an external magnet and reused several times with minimal loss of activity. globalresearchonline.netresearchgate.net Silver-iron oxide (Ag@Fe₂O₃) core-shell nanoparticles are another example of a magnetically recoverable catalyst used for synthesizing 2-phenylbenzoxazole derivatives. jst.vn

Heterogeneous Catalysts : Solid-supported catalysts, including copper(II) oxide nanoparticles and copper fluorapatite, offer the advantage of being easily separated from the reaction medium by filtration. organic-chemistry.org

Ionic Liquid Gels : Brønsted acidic ionic liquid gels (BAIL gels) have been shown to be effective and reusable catalysts. They can be recovered by centrifugation after the reaction and reused for subsequent batches without a significant drop in catalytic performance. nih.govgoogle.com

Table 4: Recyclable Catalysts in Benzoxazole Synthesis

| Catalyst Type | Example | Recovery Method |

|---|---|---|

| Magnetically Separable | Fe₃O₄@SiO₂-SO₃H | External Magnet |

| Magnetically Separable | Ag@Fe₂O₃ Core-Shell | External Magnet |

| Heterogeneous Nanoparticles | Copper(II) Oxide | Filtration/Centrifugation |

| Ionic Liquid Gel | Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Centrifugation |

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of benzoxazole derivatives, offering significant advantages over traditional batch processing. This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with unstable intermediates. nih.govacs.org

A key application of flow reactors in this context is the transformation of 3-halo-N-acyl anilines into functionalized benzoxazoles. nih.govacs.org This process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. nih.govacs.org The continuous flow setup enables an immediate in-line electrophilic quench, which is crucial for minimizing the formation of byproducts by reducing the hold-up time of the unstable intermediate. nih.govacs.org This level of control is difficult to achieve in conventional batch reactors.

Furthermore, continuous flow systems have been developed to promote waste minimization and environmental sustainability in benzoxazole synthesis. rsc.orgrsc.org One such approach utilizes heterogeneous manganese-based catalysts in conjunction with cyclopentylmethyl ether (CPME), an environmentally benign solvent. rsc.org The use of oxygen as an oxidant in a flow configuration facilitates the regeneration of the catalyst without the need for an additional mechanical pump. rsc.org Life cycle assessment studies have demonstrated the superiority of continuous flow technology over batch synthesis, showing an 85% reduction in carbon emissions and lower energy and solvent consumption. rsc.org

The scalability of these processes is a significant advantage for industrial applications. Flow reactors can be configured for automated synthesis, enabling the rapid production of material quantities from milligrams to grams. durham.ac.uk While challenges like reactor fouling from insoluble products can occur, innovative solutions such as segmented flow—where streams of an inert gas and the reaction solution are combined—can prevent blockages and allow for extended, multi-hour reactions. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Benzoxazoles

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. nih.govacs.org |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Minimized exposure to and hold-up of unstable intermediates, enhancing safety. acs.org |

| Scalability | Scaling up can be complex and non-linear. | Readily scalable by extending reaction time or using parallel reactors. nih.gov |

| Efficiency | Often longer reaction times and lower space-time yields. | Reduced reaction times and improved yields. rsc.org |

| Sustainability | Can generate significant solvent and reagent waste. rsc.org | Promotes waste minimization, catalyst recycling, and use of greener solvents. rsc.orgrsc.org |

Microwave, Ultrasound, and Mechanochemical Reactions for Benzoxazole Derivatives

Alternative energy sources such as microwaves, ultrasound, and mechanochemical force have been successfully applied to the synthesis of benzoxazole derivatives, often providing significant improvements in terms of reaction time, yield, and environmental impact compared to conventional heating methods. mdpi.comeurekaselect.com These techniques align with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reaction conditions. eurekaselect.comckthakurcollege.net

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique for the rapid synthesis of benzoxazoles. eurekaselect.com It facilitates efficient internal heating through the direct coupling of microwave energy with polar molecules in the reaction mixture. researchgate.net This often leads to a dramatic reduction in reaction times, from hours to mere minutes, with high product yields. researchgate.net For instance, the condensation of 2-aminophenol and benzaldehyde can be achieved in glycerol (B35011) (a green solvent) at 110°C, yielding products in 80% to 91% yield. ciac.jl.cn Various catalytic systems, including heterogeneous catalysts, have been employed under microwave conditions to further enhance reaction efficiency and selectivity. ckthakurcollege.netresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic irradiation is another effective method for synthesizing benzoxazoles. researchgate.net Sonochemistry promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures. researchgate.net This energy input can significantly accelerate reaction rates. Studies have shown that the synthesis of benzoxazole derivatives from Schiff bases can be accomplished in just two hours at 50°C with excellent yields using ultrasound. mdpi.com This method is noted for its operational simplicity, reduced energy consumption, and shorter reaction times. researchgate.netresearchgate.net

Mechanochemical Reactions: Mechanochemical synthesis, typically involving grinding or milling of reactants in the absence of a solvent, represents a highly efficient and environmentally friendly approach. mdpi.com This solvent-free method can produce benzoxazole derivatives with very high yields in exceptionally short times. For example, grinding 2-aminophenol with aldehydes using potassium-ferrocyanide as a catalyst can yield the desired products in under two minutes with yields between 87-96%.

Table 2: Comparison of Sustainable Synthetic Methods for 2-Phenylbenzoxazole Derivatives

| Method | Catalyst / Reagents | Conditions | Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Microwave-Assisted | NaCN / DMF / O₂ | 600 W, 50 °C | 3 h | High | Rapid heating, reduced reaction time. mdpi.com |

| Microwave-Assisted | Hf-BTC (dual acidic catalyst) | 120 °C, Solvent-free | 15 min | 30-85 | Rapid, solvent-free, reusable catalyst. |

| Ultrasound-Assisted | NaCN / DMF / O₂ | 50 °C | 2 h | High | Energy efficient, shorter reaction time. mdpi.com |

| Mechanochemical | NaCN / DMF / O₂ | 14 Hz | 2 h | High | Solvent-free, high efficiency. mdpi.com |

| Mechanochemical (Grinding) | Potassium-ferrocyanide | Room Temperature | <2 min | 87-96 | Extremely fast, solvent-free, eco-friendly. |

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1,3 Benzoxazol 6 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 2-phenyl-1,3-benzoxazol-6-ol in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined. Furthermore, NMR is an invaluable tool for investigating dynamic processes such as tautomerism, which can be particularly relevant for a hydroxyl-substituted benzoxazole (B165842). The presence of the hydroxyl group at the 6-position introduces the possibility of keto-enol tautomerism, where a proton could potentially migrate from the oxygen to the benzoxazole nitrogen, creating a quinone-like structure. NMR studies in different solvents and at various temperatures can reveal the presence and relative populations of such tautomers in equilibrium. mdpi.com

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the spectrum is expected to show distinct signals for the phenolic hydroxyl proton, as well as the aromatic protons on both the benzoxazole and phenyl rings.

The protons of the unsubstituted 2-phenylbenzoxazole (B188899) ring system serve as a foundational reference. mdpi.comnih.gov Typically, the protons of the phenyl group appear as a multiplet in the range of δ 7.5-8.3 ppm. chemicalbook.com The protons on the benzoxazole core appear at approximately δ 7.3-7.8 ppm. chemicalbook.com

For this compound, the protons on the benzoxazole ring (H-4, H-5, and H-7) would exhibit a specific splitting pattern. H-7, being adjacent to the oxygen of the hydroxyl group, would likely appear as a doublet. H-5, positioned between two other protons, would be a doublet of doublets, and H-4 would also be a doublet. The hydroxyl proton itself would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

The following table presents typical ¹H NMR chemical shifts for the parent 2-phenylbenzoxazole and a related substituted analogue.

| Compound | Solvent | H-4/H-7 (m) | H-5/H-6 (m) | Phenyl Protons (m) | Reference |

|---|---|---|---|---|---|

| 2-Phenylbenzoxazole | CDCl₃ | 7.79–7.76 | 7.37–7.31 | 8.27–8.24, 7.59–7.49 | mdpi.com |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | CDCl₃ | 7.79–7.81, 7.60–7.62 | 7.38–7.43 | 8.38 (d, J=8.8 Hz), 7.52 (d, J=8.8 Hz) | mdpi.com |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule, confirming the carbon framework. For this compound, distinct signals are expected for the 13 unique carbon atoms. The C-2 carbon, where the phenyl group is attached to the benzoxazole ring, is typically the most deshielded carbon of the heterocyclic system, appearing around δ 163 ppm. mdpi.com The carbon bearing the hydroxyl group (C-6) would be significantly shifted downfield compared to its unsubstituted counterpart due to the deshielding effect of the oxygen atom. Other aromatic carbons generally resonate in the δ 110-151 ppm range. mdpi.commdpi.com

Analysis of related compounds provides a strong basis for predicting the ¹³C spectrum. For instance, in 2-phenacylbenzoxazoles, the C-2 carbon has been identified at δ 165.8 ppm, while other benzoxazole carbons appear between δ 110-150 ppm. mdpi.com

The table below shows the ¹³C NMR chemical shifts for 2-phenylbenzoxazole, providing a reference for the core structure.

| Compound | Solvent | C-2 | Benzoxazole Carbons | Phenyl Carbons | Reference |

|---|---|---|---|---|---|

| 2-Phenylbenzoxazole | CDCl₃ | 162.9 | 150.7, 142.1, 125.1, 124.5, 119.9, 110.5 | 131.5, 128.9 (2C), 127.6 (2C), 127.1 | mdpi.com |

| 6-Methyl-2-phenylbenzo[d]oxazole | CDCl₃ | 161.55 | 150.03, 138.87, 134.56, 126.32, 118.31, 109.74 | 130.26, 127.85, 126.44, 124.79 | nih.gov |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of adjacent protons within the phenyl and benzoxazole rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy identifies characteristic vibrations of functional groups. For this compound, the IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Other key signals would include C=N stretching of the oxazole (B20620) ring around 1615 cm⁻¹, C=C aromatic stretching vibrations in the 1450-1600 cm⁻¹ range, and C-O stretching (both aryl-ether and alcohol) in the 1200-1300 cm⁻¹ region. The IR spectrum for the parent compound, 2-phenylbenzoxazole, shows characteristic peaks for the C=N and aromatic C=C bonds. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Analogues | Reference |

|---|---|---|---|

| O-H Stretch (Phenolic) | 3200-3600 (broad) | N/A | |

| Aromatic C-H Stretch | 3000-3100 | 3027 | |

| C=N Stretch (Oxazole) | ~1615 | 1671 (C=O, thio-benzoxazole deriv.) | |

| Aromatic C=C Stretch | 1450-1600 | 1593, 1492, 1447 | |

| C-O Stretch (Aryl-O) | 1200-1300 | 1230 |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. Benzoxazole derivatives are known to be strong UV absorbers. scielo.brresearchgate.net The extended π-conjugated system of this compound is expected to result in strong absorption bands in the UVA range (320-400 nm). Studies on analogous 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.brusp.br These compounds are known to exhibit a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT), where upon absorption of UV radiation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring. scielo.brelsevierpure.com This process provides an efficient pathway for dissipating harmful UV energy, making these compounds photostable and of interest as potential UV filters. researchgate.netscielo.br

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₃H₉NO₂, corresponding to a molecular weight of 211.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 211.

The fragmentation pattern would provide further structural confirmation. The parent compound, 2-phenylbenzoxazole (M.W. 195.22), shows a very intense molecular ion peak at m/z 195, indicating the stability of the aromatic system. chemicalbook.comnist.gov Key fragment ions are observed at m/z 167 ([M-CO]⁺˙) and m/z 92. chemicalbook.com For the 6-hydroxy analogue, characteristic fragmentations would likely involve the loss of small neutral molecules like CO and HCN from the heterocyclic ring, as well as fragmentations originating from the phenyl substituent.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Crystal structures of 2-phenylbenzoxazole derivatives show that the benzoxazole ring system is essentially planar. nih.gov The dihedral angle between the benzoxazole ring and the 2-phenyl substituent is typically small, indicating a high degree of conjugation between the two ring systems. For example, in 2-(4-aminophenyl)-1,3-benzoxazole, this dihedral angle is 11.8°.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of a hydroxyl (-OH) group is expected to be a dominant factor in directing the crystal packing through the formation of robust hydrogen bonding networks.

While the specific crystal structure of this compound is not widely reported, analysis of closely related structures provides a strong model for its likely behavior. For instance, studies on hydroxyl-substituted 2-phenylbenzoxazole derivatives indicate that strong intermolecular hydrogen bonding is a key feature in their crystals. nih.gov This often leads to non-photoluminescent properties in the solid state, as the intermolecular interactions quench fluorescence. nih.gov

A detailed examination of the crystal structure of a related compound, 2-(4-Aminophenyl)-1,3-benzoxazole, reveals how these molecules organize in the solid state. In this derivative, the molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.net These chains are further organized into a two-dimensional network through π-π stacking interactions between the aromatic rings. nih.govresearchgate.net The centroid-centroid distance for these stacking interactions is reported to be approximately 3.656 Å. nih.govresearchgate.net

Given the stronger hydrogen-donating capability of a hydroxyl group compared to an amino group, it is anticipated that this compound would form an extensive and highly organized hydrogen-bonding network, likely involving O—H⋯N or O—H⋯O interactions. These interactions would significantly influence the packing density, stability, and physicochemical properties of the crystalline material. The ability of the molecule's structure to form such hydrogen bonds is also believed to enhance its binding affinity to biological targets.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal shape. |

| Space Group | P21/n | Defines the symmetry elements of the unit cell. |

| Hydrogen Bond Type | N—H⋯N | Indicates intermolecular connection between molecules. |

| π-π Stacking Distance | 3.6560 (15) Å | Distance between aromatic ring centroids, indicating stacking interactions. |

| Molecular Arrangement | Forms 2D networks | Shows the extended structure formed by hydrogen bonds and π-π stacking. |

Conformational Analysis of this compound Derivatives

The benzoxazole ring system itself is largely planar. However, the dihedral angle between the plane of the benzoxazole moiety and the 2-phenyl substituent is a critical conformational parameter. In the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, this dihedral angle is found to be 11.8 (1)°, indicating that the two ring systems are not perfectly coplanar. nih.govresearchgate.net This slight twist is a common feature in 2-phenylbenzoxazole systems and arises from a balance between the steric hindrance of the ortho hydrogens on the phenyl ring and the electronic effects favoring conjugation and planarity.

The substitution pattern on the phenyl ring or the benzoxazole core can significantly influence the preferred dihedral angle. Bulky substituents in the ortho positions of the phenyl ring would be expected to increase the dihedral angle due to steric repulsion, leading to a more twisted conformation. Conversely, substituents that enhance electronic conjugation across the two ring systems might favor a more planar arrangement.

| Compound | Parameter | Angle (°) | Reference |

|---|---|---|---|

| 2-(4-Aminophenyl)-1,3-benzoxazole | Dihedral angle (Benzoxazole plane vs. Phenyl plane) | 11.8 (1) | nih.govresearchgate.net |

| 2-(1,3-Benzoxazol-2-yl)-1-phenylethenyl benzoate | Torsion Angle (Obenzoxazole—C—C(H)=C(O)) | 5.7 (2) | nih.gov |

| Dihedral Angle (Benzoxazole-ethenyl group vs. Benzoate phenyl ring) | 61.51 (6) |

Chemical Reactivity and Transformation Studies of 2 Phenyl 1,3 Benzoxazol 6 Ol

Oxidative Transformations of the Hydroxyl Group in Benzoxazol-6-ol to Quinones

The hydroxyl group on the benzoxazole (B165842) core of 2-phenyl-1,3-benzoxazol-6-ol imparts hydroquinone-like character to the molecule, making it susceptible to oxidation. The transformation of hydroquinone derivatives into their corresponding benzoquinones is a fundamental reaction in organic chemistry. nih.gov Strong oxidizing agents can convert the 6-hydroxy group to a quinone moiety, which is a reactive electrophile. nih.gov

One common method for the oxidation of phenols and hydroquinones is the use of Fremy's salt (potassium nitrosodisulfonate). This reagent is known for converting aniline and phenol derivatives into quinones. mdpi.com Another effective oxidant is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is used for the oxidative coupling of hydroquinones. nih.gov The oxidation process involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) to form a new carbonyl group, resulting in a benzoxazole-quinone derivative. These quinonoid products are valuable intermediates in the synthesis of more complex heterocyclic systems due to their reactivity as Michael acceptors.

| Reagent | Product Type | Potential Application |

| Fremy's Salt | Benzoxazole-quinone | Synthesis of bioactive compounds |

| DDQ | Benzoxazole-quinone | Intermediate for coupling reactions |

| Singlet Oxygen | Hydroxynaphthoquinone derivatives (in related systems) | Synthesis of natural product analogues |

Reductive Reactions of the Aromatic Ring to Dihydro Derivatives

The aromatic rings of this compound can undergo reduction under specific catalytic hydrogenation conditions. The stability of the aromatic system requires potent catalysts and often elevated pressures of hydrogen gas. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃) are commonly employed for the hydrogenation of aromatic compounds.

For instance, in related systems, Pd/C has been shown to be effective in hydrogenating the aromatic ring of benzoic acid to yield cyclohexane carboxylic acid. researchgate.net Applying similar conditions to this compound would be expected to reduce the benzene (B151609) portion of the benzoxazole core and/or the 2-phenyl substituent. The reduction would lead to dihydro or tetrahydro derivatives, thereby removing the aromaticity and creating a more flexible, three-dimensional structure. The specific product would depend on the catalyst, solvent, and reaction conditions. Selective hydrogenation of one ring over the other can be challenging but may be achieved by careful selection of the catalyst and reaction parameters. nih.gov

| Catalyst | Expected Product | Key Transformation |

| Palladium on Carbon (Pd/C) | Dihydro or Tetrahydro-benzoxazole derivative | Reduction of the aromatic ring system |

| Platinum Oxide (PtO₂) | Fully saturated ring systems | Complete hydrogenation of aromatic moieties |

| Rhodium on Alumina (Rh/Al₂O₃) | Dihydro or Tetrahydro-benzoxazole derivative | Reduction under milder conditions than PtO₂ |

Electrophilic Aromatic Substitution on the Phenyl and Benzoxazole Moieties

The benzoxazole and phenyl rings of this compound are subject to electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu The regioselectivity of these substitutions is governed by the electronic effects of the existing substituents. libretexts.org

The hydroxyl group at the 6-position of the benzoxazole ring is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance. libretexts.org Therefore, electrophilic attack is predicted to occur primarily at the 5- and 7-positions of the benzoxazole ring.

The 2-phenyl substituent is also subject to electrophilic attack. The benzoxazole moiety attached to it acts as a deactivating group, directing incoming electrophiles to the meta-position of the phenyl ring. Common electrophilic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile, which can introduce a nitro group onto the aromatic rings. masterorganicchemistry.comminia.edu.eglibretexts.orgsavemyexams.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the rings. libretexts.org

The relative reactivity of the two aromatic rings will determine the final product distribution. The heavily activated benzoxazole ring is likely to be more susceptible to electrophilic attack than the phenyl ring.

| Reaction | Reagents | Expected Position of Substitution on Benzoxazole Ring |

| Nitration | HNO₃, H₂SO₄ | 5- and 7-positions |

| Bromination | Br₂, FeBr₃ | 5- and 7-positions |

| Sulfonation | SO₃, H₂SO₄ | 5- and 7-positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5- and 7-positions |

Nucleophilic Reactivity and Derivatization at Benzoxazole Scaffolds

The this compound scaffold possesses sites for nucleophilic attack and derivatization, primarily at the hydroxyl group. The oxygen atom of the 6-hydroxy group can act as a nucleophile, allowing for a range of derivatization reactions:

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃ or NaH) can convert the hydroxyl group into an ether.

Acylation: Esterification can be achieved by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine.

The nitrogen atom of the oxazole (B20620) ring is generally not nucleophilic due to the delocalization of its lone pair of electrons within the aromatic system. wikipedia.org However, the C2 position of the benzoxazole ring can be susceptible to nucleophilic attack under certain conditions, particularly if a good leaving group is present. The synthesis of benzoxazoles itself often involves an intramolecular nucleophilic attack of the hydroxyl group onto an imine or related intermediate. nih.govnih.gov

Cyclization Reactions Leading to More Complex Structures

The this compound framework can serve as a building block for the synthesis of more complex, fused heterocyclic systems. frontiersin.org The reactive sites on the molecule, such as the hydroxyl group and the activated positions on the aromatic ring, can be utilized in cyclization reactions.

For example, the hydroxyl group can be used as a nucleophile in intramolecular reactions to form new rings. By introducing an appropriate electrophilic side chain at the 5- or 7-position, an intramolecular cyclization could lead to the formation of a furan- or pyran-fused benzoxazole. The synthesis of such complex structures often involves a multi-step sequence, where the benzoxazole core is first functionalized and then subjected to cyclization conditions. Many synthetic strategies for benzoxazoles themselves rely on cyclization reactions of precursors like 2-aminophenols. chemicalbook.comorganic-chemistry.orgrsc.orgnih.gov

Tautomerism and Isomerization Studies in Related Benzoxazole Systems (e.g., Ketimine-Enolimine Tautomerism)

Tautomerism is a significant phenomenon in heterocyclic systems, including benzoxazoles. In molecules containing a hydroxyl group adjacent to an imine-like nitrogen, such as in 2-(2'-hydroxyphenyl)benzoxazole, excited-state intramolecular proton transfer (ESIPT) can lead to the formation of a keto-enol tautomer. While this compound does not have the ortho-hydroxyphenyl substituent necessary for the classic ESIPT, the presence of the 6-hydroxyl group can still lead to other forms of tautomerism.

Specifically, a keto-enol type tautomerism can be envisaged where the proton from the 6-hydroxyl group transfers to the nitrogen atom of the oxazole ring. This would result in a quinonoid-like structure, a zwitterionic form, or a keto-imine tautomer. The position of this equilibrium is highly dependent on factors such as the solvent polarity and the electronic nature of substituents on the aromatic rings. These tautomeric forms can have different chemical and photophysical properties compared to the parent phenol form.

Computational and Theoretical Investigations of 2 Phenyl 1,3 Benzoxazol 6 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a widely applied tool for analyzing the molecular geometry of benzoxazole (B165842) derivatives. semanticscholar.org DFT calculations can optimize the molecular structure, providing data on bond lengths and angles that are often in close agreement with experimental values obtained from X-ray crystallography. semanticscholar.orgnih.gov This method is foundational for understanding the electronic properties that govern the molecule's stability and reactivity. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. semanticscholar.org The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level signifies its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater propensity for electron transfer. semanticscholar.orgnih.gov DFT calculations are used to determine these energy values, allowing for a comparative analysis of reactivity among different benzoxazole derivatives. For instance, substituents on the benzoxazole or phenyl rings can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net This relationship is crucial for tuning the electronic properties of the molecule for specific applications. nih.gov Studies on various benzoxazole compounds show that the calculated energy gap can be correlated with their observed biological activity. semanticscholar.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.65 | -1.38 | 4.27 | semanticscholar.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.85 | -1.70 | 4.15 | semanticscholar.org |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.44 | -1.64 | 3.80 | semanticscholar.org |

Understanding the distribution of electronic charge within a molecule is key to predicting its interaction with other molecules. Mulliken population analysis is a computational method used to assign partial charges to each atom, revealing potential electrophilic and nucleophilic sites. researchgate.netresearchgate.net This analysis provides insights into the charge transfer that occurs within the molecule upon excitation or interaction. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are valuable for understanding intermolecular interactions, as they highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net For benzoxazole derivatives, MEP maps can show negative potential around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating these are likely sites for electrophilic attack or hydrogen bonding. researchgate.net This information is particularly useful in predicting how a ligand might orient itself within the active site of a protein. researchgate.net

| Atomic Region | Typical Charge Characteristic | Predicted Interaction Type | Reference |

|---|---|---|---|

| Oxazole Nitrogen Atom | Negative (Electron-Rich) | Hydrogen bond acceptor, coordination with metal ions. | researchgate.net |

| Oxazole Oxygen Atom | Negative (Electron-Rich) | Hydrogen bond acceptor. | researchgate.net |

| Phenolic Hydroxyl Group (at position 6) | Polar (H is positive, O is negative) | Hydrogen bond donor and acceptor. | |

| Aromatic Rings | Delocalized π-electrons | π-π stacking, hydrophobic interactions. |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For benzoxazole derivatives, docking studies have been used to investigate their interactions with various biological targets.

These studies reveal how the benzoxazole scaffold fits into the binding pockets of enzymes. For example, in studies with Staphylococcus aureus Sortase A, the benzoxazole core was shown to lie within a hydrophobic pocket composed of several amino acid residues like Ala118, Val166, and Ile182. nih.gov Similarly, docking studies of benzoxazole analogues with Carbonic Anhydrase-II indicated that the compounds fit at the entrance of the active site, forming specific hydrogen bonds with residues such as Thr199 and Gln92. semanticscholar.org These simulations provide a rational basis for the observed biological activity and guide the design of derivatives with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. chemijournal.com These models are essential for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. For benzoxazole derivatives, 3D-QSAR studies have been developed to understand how different substituents and their positions influence therapeutic effects, such as antiproliferative or antidiabetic activity. chemijournal.commdpi.com

A QSAR model is built using a "training set" of compounds with known activities and then validated using a "test set." chemijournal.com The predictive power of the model is assessed by statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). chemijournal.com A statistically valid QSAR model can provide insights into the key structural features—such as steric, electronic, and hydrophobic properties—that are critical for biological activity, guiding the optimization of lead compounds. chemijournal.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In the early stages of drug development, it is critical to assess the pharmacokinetic profile of a compound. The properties of Absorption, Distribution, Metabolism, and Excretion (ADME) determine the bioavailability and potential efficacy of a drug candidate. In silico ADME prediction models are widely used to evaluate these properties computationally. researchgate.net

For benzoxazole derivatives, computational tools can predict key ADME parameters. researchgate.netsemanticscholar.org These predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 family. researchgate.net Furthermore, models can assess "drug-likeness" based on criteria such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Early prediction of poor ADME properties allows researchers to modify the chemical structure to improve its pharmacokinetic profile. researchgate.net

| Property | Predicted Outcome/Range | Significance in Research Design | Reference |

|---|---|---|---|

| Human Intestinal Absorption (%) | >70% for most tested compounds | Indicates good potential for oral bioavailability. | nih.gov |

| Lipinski's Rule of Five | All tested compounds compliant (0 violations) | Suggests good drug-likeness and potential for oral administration. | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Predicted as non-permeable | Suggests the compound is less likely to cause central nervous system side effects. | researchgate.net |

| P-glycoprotein (P-gp) Substrate | Predicted to be substrates | Indicates potential for active efflux from cells, which can affect drug distribution. | researchgate.net |

Advanced Research Applications and Mechanistic Insights into 2 Phenyl 1,3 Benzoxazol 6 Ol

Biological Activity Research and Mechanistic Elucidation

Research into 2-phenyl-1,3-benzoxazol-6-ol and its derivatives has revealed a wide range of biological activities, positioning this chemical scaffold as a significant area of interest in medicinal chemistry. The unique structure of the benzoxazole (B165842) ring fused with a phenyl group allows for diverse interactions with biological macromolecules. mdpi.comnih.gov This has led to extensive investigations into its potential as an antimicrobial and anticancer agent. mdpi.commdpi.comnih.gov

Antimicrobial Research Perspectives

The benzoxazole framework is a recognized pharmacophore with a broad spectrum of antimicrobial properties. mdpi.comnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against a variety of pathogenic bacteria and fungi, demonstrating their potential in addressing the challenge of antimicrobial resistance. mdpi.comnih.govnih.gov

Numerous studies have documented the in vitro antimicrobial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.comnih.govnih.gov Synthetic benzoxazole derivatives are known for their broad-spectrum activity, often showing potent effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov

For instance, specific derivatives have shown significant activity against the Gram-negative bacterium P. aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com One study identified a derivative, substituted at position 2 with a 4-(piperidinethoxy)phenyl unit, that exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against P. aeruginosa. mdpi.com Another derivative with an N,N-diethylethoxy substituent showed notable activity against E. faecalis with a MIC of 8 μg/mL. mdpi.com

The antifungal potential of this class of compounds has also been well-established, particularly against Candida species. esisresearch.orgresearchgate.net In vitro studies have confirmed the efficacy of this compound against Candida albicans and Candida glabrata, including strains resistant to conventional antifungal treatments.

Table 1: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

| Pathogen | Strain | Derivative/Compound | MIC (μg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-negative | Derivative 47 | 0.25 | mdpi.com |

| Enterococcus faecalis | Gram-positive | Derivative 47 | 0.5 | mdpi.com |

| Enterococcus faecalis | Gram-positive | Derivative 29 | 8 | mdpi.com |

| Candida krusei | Fungal | Compound 1 | 15.6 | scilit.com |

| Candida albicans | Fungal | Compound 1 | 62.5 | scilit.com |

| Candida tropicalis | Fungal | Compound 1 | 125.0 | scilit.com |

The antimicrobial action of this compound derivatives is believed to stem from their ability to disrupt essential microbial processes. One of the proposed mechanisms is the inhibition of bacterial cell wall synthesis. nih.gov The bacterial cell wall, composed mainly of peptidoglycan, is a crucial structure for bacterial survival, and its disruption can lead to cell lysis.

Benzoxazole derivatives may also exert their effects by inhibiting enzymes that are vital for DNA replication and repair, such as DNA gyrase and topoisomerase IV. nih.gov DNA gyrase is a particularly attractive target as it is present in all bacteria but absent in higher eukaryotes. nih.gov The lipophilic nature of these compounds is thought to facilitate their passage through the bacterial membrane, allowing them to accumulate intracellularly and interact with these key biomolecules. nih.gov For antifungal activity against Candida species, the mechanism is thought to involve the perturbation of total sterol content and effects on the plasma membrane. scilit.comnih.govnih.gov

A strong structure-activity relationship (SAR) has been observed for benzoxazole derivatives, indicating that the antimicrobial potency is significantly influenced by the nature and position of substituents on the benzoxazole core and the 2-phenyl ring. mdpi.com

Key findings from SAR studies include:

Positions 2 and 5: The substituents at the 2- and 5-positions of the benzoxazole core are critically important for antimicrobial activity. mdpi.comnih.gov Modifications at these positions can modulate the compound's lipophilicity, electronic properties, and steric fit with microbial targets. mdpi.com

Phenyl Ring Substituents: Substitutions on the 2-phenyl ring also play a crucial role. A methoxy (B1213986) group at position 3 and a morpholine (B109124) or N,N-diethyl group at position 4 of the phenyl ring have been associated with higher antiproliferative activity, which often correlates with antimicrobial effects. mdpi.com

Benzoxazole Ring Substituents: The presence of a chlorine atom at position 5 of the benzoxazole ring has been shown to generally enhance antiproliferative activity. The substitution patterns at positions 3, 4, and 5 are thought to enhance the compound's ability to interact with and disrupt lipid-rich bacterial membranes. mdpi.com

Anticancer and Antiproliferative Research

The this compound scaffold is a prominent feature in the design of novel anticancer agents. mdpi.commdpi.comnih.gov These compounds have demonstrated potent activity against a variety of cancer cell lines, acting through mechanisms that include the induction of programmed cell death, or apoptosis. mdpi.com

Derivatives of this compound have shown significant in vitro cytotoxicity against diverse panels of human cancer cell lines. mdpi.com For example, several derivatives displayed promising activity against non-small cell lung cancer (NCI-H460), with some compounds showing greater potency than the reference drug etoposide. mdpi.com

One study reported a derivative with an IC₅₀ value of 0.4 μM against the NCI-H460 cell line. mdpi.com Another investigation into fluorosulfate derivatives of 2-phenylbenzoxazole (B188899) found that an ortho-substituted compound exhibited significant cytotoxicity against MCF-7 breast carcinoma cells. mdpi.comnih.gov

The anticancer effects of these compounds are often linked to their ability to induce apoptosis. Research on a specific benzoxazole derivative in MCF-7 and MDA-MB breast cancer cell lines revealed clear dose-dependent toxic effects, with IC₅₀ values of 22 nM and 28 nM, respectively. Mechanistic studies showed that this compound influenced the levels of several apoptosis-related proteins. While Apaf-1 and bcl-2 levels were largely unchanged, caspase-9 and NF-κB levels decreased. Conversely, cytochrome C levels increased, particularly in MDA-MB cells, indicating an apoptotic response. Further research has shown that other benzoxazole derivatives can induce a concentration-dependent activation of caspases and cause cell-cycle arrest in colorectal cancer models. nih.gov

Table 2: In Vitro Cytotoxicity of Selected 2-Phenylbenzoxazole Derivatives

| Cell Line | Cancer Type | Derivative/Compound | IC₅₀ | Reference |

| NCI-H460 | Non-small cell lung cancer | Compound 40 | 0.4 μM | mdpi.com |

| NCI-H460 | Non-small cell lung cancer | Compound 33 | 1.1 μM | mdpi.com |

| NCI-H460 | Non-small cell lung cancer | Compound 36 | 1.3 μM | mdpi.com |

| NCI-H460 | Non-small cell lung cancer | Etoposide (Reference) | 6.1 μM | mdpi.com |

| MCF-7 | Breast Carcinoma | Derivative [BB] | 22 nM | |

| MDA-MB | Breast Carcinoma | Derivative [BB] | 28 nM |

Investigation of Molecular Targets: Kinase Inhibition (e.g., Aurora B, COX-2, Topoisomerase II, VEGFR-2)

The benzoxazole scaffold, particularly the 2-phenyl-1,3-benzoxazole-6-ol moiety, has been a subject of significant interest in the investigation of molecular targets for therapeutic intervention, with a notable focus on kinase inhibition. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Aurora B Kinase: Derivatives of benzoxazole have been designed and synthesized to evaluate their inhibitory activities against Aurora kinases. nih.gov Some of these compounds have demonstrated promising activity in inhibiting Aurora B kinase. nih.gov Structure-activity relationship studies have revealed that factors such as linker length, regiochemistry, and halogen substitution are crucial for the kinase inhibitory potency. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds with Aurora kinases, providing insights into their inhibitory activity and selectivity for Aurora A and B kinases. nih.gov Certain potent compounds have also shown antiproliferative effects on human tumor cell lines in a dose-dependent manner and have demonstrated efficacy in tumor xenograft models. nih.gov

Cyclooxygenase-2 (COX-2): The 2-(2-arylphenyl)benzoxazole structure has been identified as a novel and selective ligand for the cyclooxygenase-2 (COX-2) enzyme. nih.gov Several synthesized compounds within this class have been shown to selectively inhibit COX-2. nih.gov The in vivo anti-inflammatory potency of some of these derivatives is comparable to that of celecoxib, a known COX-2 selective nonsteroidal anti-inflammatory drug (NSAID). nih.gov This highlights the potential of the this compound framework in the development of new anti-inflammatory agents.

Topoisomerase II: Research has shown that certain benzoxazole derivatives can act as eukaryotic DNA topoisomerase II inhibitors. For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole, 2-(p-nitrobenzyl)benzoxazole, and 5-nitro-2-(p-nitrobenzyl)benzoxazole have exhibited significant activity, with some showing higher potency than the reference drug etoposide. researchgate.net The structure-activity relationships of these compounds suggest that the benzoxazole ring is more critical for DNA topoisomerase II inhibitory activity than a benzimidazole ring. researchgate.net Additionally, substitutions at specific positions with nitro or methyl groups can enhance the inhibitory properties. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Benzoxazole derivatives have been designed and synthesized based on the essential pharmacophoric features of VEGFR-2 inhibitors. nih.gov Many of these newly synthesized compounds have demonstrated high inhibitory activities against cancer cell lines. nih.govnih.gov The effect of the most cytotoxic derivatives on VEGFR-2 protein concentration has been assessed, revealing promising inhibitory effects. nih.govresearchgate.net For example, some compounds have shown exceptional VEGFR-2 inhibition activity with IC50 values lower than that of the standard drug sorafenib. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy across Cell Lines

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. These studies have provided valuable insights into how modifications of the benzoxazole scaffold influence its activity against various cancer cell lines.

It has been observed that substitutions at the 2- and 5-positions of the benzoxazole core are critical for its antiproliferative activity. mdpi.com For instance, the presence of a halogen atom, hydroxyl group, or methyl group at the 5-position of the benzoxazole, along with aryl substituents at the 2-position, can lead to enhanced anticancer effects. mdpi.com

Detailed analyses have shown that benzoxazole derivatives with a chlorine at position 5 or a methoxy group at position 3 of the phenyl ring, combined with an N,N-diethyl or morpholine substituent at position 4, generally exhibit higher activity. mdpi.com This is in comparison to compounds that lack substituents at these positions. mdpi.com The lipophilic nature of these derivatives enhances their membrane permeability, facilitating efficient intracellular accumulation and interaction with key biomolecules. mdpi.com

The anticancer mechanisms of these compounds are diverse and include DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways. mdpi.com Specifically, they have been identified as inhibitors of target proteins involved in anticancer activity, such as VEGFR kinase and DNA topoisomerase. mdpi.com

The following table summarizes the antiproliferative activity of some novel benzoxazole derivatives against the NCI-H460 non-small cell lung cancer cell line:

| Compound | IC50 (µM) |

| 30 | 1.7 |

| 33 | 1.1 |

| 36 | 1.3 |

| 39 | 3.8 |

| 40 | 0.4 |

| 43 | 1.8 |

| 45 | 0.9 |

| 46 | 1.1 |

| 47 | 1.3 |

| Etoposide (reference) | 6.1 |

Data sourced from in vitro studies on antiproliferative activity. mdpi.com

Enzyme and Receptor Modulation Studies

The this compound scaffold has been investigated for its ability to modulate various enzymes and receptors, revealing its potential in diverse therapeutic areas.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activation and NAD+ Salvage Pathway Research

The this compound motif is recognized as a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, which is essential for cellular metabolism and energy production. jst.go.jpacs.org By activating NAMPT, this compound can increase cellular NAD+ levels, which is linked to improved mitochondrial function. This mechanism of action makes it a promising candidate for research into conditions associated with metabolic energy deficiencies. The activation of NAMPT is considered an attractive therapeutic approach for various diseases, including type 2 diabetes and obesity, due to the pivotal role of NAD+ in energy metabolism and metabolic regulation. jst.go.jp

Acetylcholinesterase (AChE) Inhibitory Effects and Related Pathways

Derivatives of 2-aryl-6-carboxamide benzoxazole have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important therapeutic targets for managing Alzheimer's disease. nih.gov Some of these compounds have been found to be highly potent AChE inhibitors. nih.gov For example, replacing a 2-phenyl group at the p-position in the structure has been shown to increase the activity of several benzoxazole derivatives. nih.gov Enzyme kinetics studies have revealed that some of these compounds act as competitive inhibitors of AChE. nih.gov

General Enzyme Inhibition and Receptor Binding Investigations

The biological activity of benzoxazole derivatives is often attributed to their capacity to interact with a variety of enzymes and receptors. The structure of the molecule, with its ability to form hydrogen bonds and engage in π-π stacking interactions, enhances its binding affinity to biological targets. Computational molecular docking and simulation studies are valuable tools for predicting how these molecules fit into the binding sites of proteins like the COX-2 enzyme.

Antioxidant Research and Radical Scavenging Properties

The antioxidant potential of phenyl benzoxazole derivatives has been a subject of significant research. Certain synthesized derivatives have exhibited notable antioxidant and AChE inhibitory activity. nih.gov For instance, the antioxidant potential of one compound was found to be significantly better than the standard drug donepezil and comparable to ascorbic acid. nih.gov These compounds have also shown the ability to reverse cognitive deficits and demonstrate antioxidant potential in in vivo and ex vivo studies. nih.gov The antioxidant properties are evaluated through their activity against various free radicals. nih.gov

The following table presents the DPPH radical scavenging activity of some synthesized phenyl benzoxazole derivatives:

| Compound | Antioxidant Potential (%) |

| Compound 34 | 49.6 |

| Donepezil (standard) | <10 |

| Ascorbic Acid (standard) | 56.6 |

Data sourced from studies on antioxidant and AChE inhibitory activities. nih.gov

Kinetic Analysis of Peroxy Radical Reactions

The antioxidant capabilities of phenolic compounds, including this compound, are a central focus of research. The effectiveness of these compounds as radical scavengers is often evaluated through kinetic analysis of their reactions with peroxy radicals. While specific kinetic data for this compound is not extensively detailed in the provided research, the principles of such reactions are well-established for phenolic antioxidants. Quantum chemical studies provide significant data on the mechanisms of reactions between phenolic compounds and free radicals, outlining key properties for radical scavenging activity. scienceopen.com

The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a peroxy radical (ROO•), neutralizing the radical and forming a more stable phenoxyl radical. The rate of this reaction is a critical determinant of the compound's antioxidant efficiency. Computational studies on similar phenolic structures can be used to evaluate the activation energies for different reaction pathways, which reveals the kinetics of radical scavenging. scienceopen.com For instance, studies on other phenolic antioxidants have shown that electron-donating groups on the aromatic ring can enhance the stability and reactivity against peroxyl radicals, which would influence the reaction kinetics. nih.gov The planarity and rigidity of the benzoxazole structure can also affect the accessibility of the hydroxyl group and the stability of the resulting radical, thereby influencing the kinetic parameters of the reaction.

Correlation with Electronic Structure Parameters

The antioxidant and radical-scavenging activity of phenolic compounds like this compound is intrinsically linked to their electronic structure. Quantum chemical modeling and quantitative structure-activity relationship (QSAR) analyses are powerful tools for elucidating these connections. scienceopen.comsapub.org Density Functional Theory (DFT) calculations are commonly employed to determine key electronic parameters that correlate with antioxidant potential. scienceopen.comui.edu.ng

Key parameters include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): A higher EHOMO value indicates a greater electron-donating ability, which is crucial for radical scavenging. Compounds with higher EHOMO can more readily donate an electron to neutralize free radicals.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The ELUMO relates to the electron-accepting ability of a molecule.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity, which can be beneficial for antioxidant activity. ui.edu.ngui.edu.ng

Ionization Potential (IP): This parameter is related to the energy required to remove an electron and is a direct measure of the electron-donating capacity.

Bond Dissociation Enthalpy (BDE): For phenolic antioxidants, the BDE of the O-H bond is a critical parameter. A lower BDE facilitates the hydrogen atom transfer (HAT) mechanism, a primary pathway for scavenging free radicals.

Theoretical studies on various benzoxazole derivatives have demonstrated a strong correlation between these calculated parameters and experimentally observed antioxidant or corrosion inhibition efficiency. ui.edu.ngui.edu.ng For example, in a computational study of five benzoxazole derivatives, 2-phenylbenzoxazole (PBZ) showed the highest inhibitory effect, which was linked to its electronic properties calculated via DFT. ui.edu.ngui.edu.ng The Mulliken charges of atoms can also reveal possible sites for electrophilic attack, with nitrogen and oxygen atoms often identified as key reactive centers. ui.edu.ngui.edu.ng

Table 1: Key Electronic Parameters and Their Correlation with Antioxidant Activity

| Electronic Parameter | Description | Correlation with Antioxidant Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate greater electron-donating ability, leading to higher activity. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Smaller values suggest higher molecular reactivity and potentially higher activity. ui.edu.ng |

| Ionization Potential (I) | Energy required to remove an electron from the molecule | Lower values correlate with better electron-donating capacity and higher activity. |

| Dipole Moment (μ) | Measure of the polarity of the molecule | Can influence solubility and interaction with biological systems. |

Materials Science Applications and Electronic Properties Research

The unique photophysical and electronic properties of the benzoxazole scaffold have made it a valuable component in the development of advanced functional materials.

Research into Organic Light-Emitting Diodes (OLEDs) Components

The inherent fluorescence and thermal stability of benzoxazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs). The rigid, planar structure of the benzoxazole core provides a robust framework that can be functionalized to fine-tune its electronic and photophysical properties. Molecules with pi-conjugated bonds, like those derived from 1,3-benzoxazole, have been subjects of interest for their potential in creating OLEDs. researchgate.net Research has explored incorporating benzoxazole derivatives into donor–π–acceptor (D–π–A) architectures, which are ideal for optoelectronic technologies like OLEDs. mdpi.com These structural modifications are designed to enhance properties like charge transport and luminescence efficiency, which are critical for high-performance OLED devices.

Development for Tunable Lasers and Biomarkers

The fluorescent properties of benzoxazole derivatives have led to their exploration as materials for advanced optical applications. mdpi.commdpi.com Theoretical studies have suggested that by modifying the benzoxazole structure with electron-donating or accepting groups, it is possible to tune their electronic and optical properties. researchgate.net This tunability makes them potential candidates for use as active media in tunable lasers, where the emission wavelength can be controlled. researchgate.net Additionally, the strong fluorescence of these compounds opens up possibilities for their use as biomarkers or fluorescent labels for imaging and sensing applications in biology and medicine. researchgate.netmdpi.commdpi.com

Corrosion Inhibition Studies (Analogous Benzothiazole-6-ol Systems as Precedent)

Heterocyclic compounds containing nitrogen and oxygen, such as benzoxazole derivatives, are effective corrosion inhibitors for various metals and alloys. scirp.orgscirp.org They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. scirp.orgscirp.org The adsorption process can involve both physical and chemical interactions between the inhibitor molecules and the metal. The efficiency of benzoxazole derivatives as corrosion inhibitors has been demonstrated for steel in acidic solutions. scirp.orgscirp.org